3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid
Overview
Description
“3-(Thiophen-3-yl)propanoic acid” is a compound with the CAS Number: 16378-06-6. It has a molecular weight of 156.21 . The compound is solid in its physical form .
Synthesis Analysis
There is a synthesis path mentioned for “3-(thiophen-3-yl)propanoic acid”. It involves the use of phosphorus pentoxide in methanesulfonic acid at 20℃ for 1 hour .Molecular Structure Analysis
The InChI Code for “3-(Thiophen-3-yl)propanoic acid” is 1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) and the InChI key is YUSDDNTYMDWOCY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is BBB permeant. It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. The Log Kp (skin permeation) is -5.99 cm/s .Scientific Research Applications
Synthesis and Structure Analysis :
- Kumarasinghe et al. (2009) demonstrated the synthesis of complex propanoic acid derivatives, highlighting the importance of X-ray analysis for unambiguous structure determination. These studies showcase the compound's relevance in advanced chemical synthesis and structural analysis (Kumarasinghe, Hruby, & Nichol, 2009).
Generation of Diverse Compounds :
- Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene as a starting material for various alkylation and ring closure reactions, leading to a wide range of structurally diverse compounds. This research highlights the compound's utility in generating a varied library of chemical entities (Roman, 2013).
Characterization of Novel Compounds :
- Kariuki et al. (2022) conducted synthesis and detailed structural characterization using NMR spectroscopy and X-ray diffraction. Such research exemplifies the compound's role in the development and characterization of new chemical entities (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Antimicrobial Activity :
- Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity, demonstrating the potential biological applications of these compounds (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Antidepressant Activity Research :
- Mathew, Suresh, and Anbazhagan (2014) explored the antidepressant activity of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, showcasing the compound's potential in pharmacological studies (Mathew, Suresh, & Anbazhagan, 2014).
Corrosion Inhibition :
- Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones as corrosion inhibitors, demonstrating the compound's utility in industrial applications (Olasunkanmi & Ebenso, 2019).
Safety and Hazards
properties
IUPAC Name |
3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBACPVOGWRHJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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